molecular formula CH3NiO5-3 B3182962 Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate CAS No. 39430-27-8

Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate

Cat. No.: B3182962
CAS No.: 39430-27-8
M. Wt: 153.72 g/mol
InChI Key: VLVVKKSBFDPDOX-UHFFFAOYSA-K
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Description

Nickel carbonate hydroxide hydrate, with the general formula Ni₃(CO₃)(OH)₄·xH₂O, is a composite inorganic compound comprising nickel ions, carbonate anions, hydroxide groups, and variable water of crystallization. Its structure is often debated, with industrial and academic literature frequently referring to it as "basic nickel carbonate" or "nickel carbonate hydroxide" . Evidence suggests that pure anhydrous nickel carbonate (NiCO₃) or singular basic forms (e.g., NiCO₃·2Ni(OH)₂·4H₂O) are rare; instead, the material exists as a ternary composite of carbonate, hydroxide, and water in varying stoichiometric ratios, such as xNiCO₃·yNi(OH)₂·zH₂O . This ambiguity in nomenclature arises from synthetic conditions and hydration states, which influence crystallinity and defect chemistry .

Structurally, the compound features layered hydroxide sheets intercalated with carbonate ions and water molecules. Synchrotron X-ray diffraction (XRD) and FTIR studies reveal oxygen vacancies preferentially localized at nickel sites, with Ni²⁺ ions in mixed spin states and Co²⁺ (in bimetallic analogs) in low-spin configurations . The material exhibits a hexagonal lattice similar to hydrotalcite-like phases, with distortions in oxygen octahedra around Ni ions at higher nickel concentrations .

Properties

CAS No.

39430-27-8

Molecular Formula

CH3NiO5-3

Molecular Weight

153.72 g/mol

IUPAC Name

nickel;carbonate;hydroxide;hydrate

InChI

InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3

InChI Key

VLVVKKSBFDPDOX-UHFFFAOYSA-K

SMILES

C(=O)([O-])[O-].O.[OH-].[Ni]

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel carbonate hydroxide can be synthesized through several methods, including:

    Hydrothermal Method: This involves reacting nickel nitrate with ammonium bicarbonate in an aqueous solution under hydrothermal conditions.

    Solvothermal Method: Similar to the hydrothermal method, but using organic solvents instead of water.

    Surfactant-Free Solution Method: This involves the reaction of nickel salts with carbonate sources in an aqueous solution without the use of surfactants.

Industrial Production Methods: Industrial production of nickel carbonate hydroxide often involves large-scale hydrothermal or solvothermal processes. These methods are preferred due to their ability to produce high-purity and well-defined products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Nickel carbonate hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used to oxidize nickel carbonate hydroxide.

    Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce the compound to metallic nickel.

    Acids: Dilute acids, such as hydrochloric acid or sulfuric acid, are commonly used in substitution reactions.

Major Products:

    Nickel Oxide (NiO): Formed through oxidation.

    Metallic Nickel (Ni): Formed through reduction.

    Nickel Salts: Formed through substitution reactions with acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Basic Nickel Carbonate (Ni₄CO₃(OH)₆(H₂O)₄)

  • Structure : A well-defined industrial variant with a formula closer to Ni₄CO₃(OH)₆(H₂O)₄, featuring a brucite-like layered structure with interlayer carbonate and water .
  • Synthesis : Produced via hydrometallurgical nickel purification, whereas Ni₃(CO₃)(OH)₄·xH₂O is often synthesized through hydrothermal or co-precipitation routes .
  • Performance : Basic nickel carbonate exhibits lower specific capacitance (~350 F/g) compared to Ni₃(CO₃)(OH)₄·xH₂O-based electrodes (~1,200 F/g at 1 A/g), attributed to the latter’s oxygen vacancies and mixed spin states enhancing charge storage .

Nickel Hydroxide (Ni(OH)₂)

  • Polymorphism : Exists as α-Ni(OH)₂ (turbostratic, hydrated) and β-Ni(OH)₂ (crystalline, anhydrous). α-Ni(OH)₂ is metastable but offers superior electrochemical activity due to intercalated water and anions, akin to the hydrated layers in Ni₃(CO₃)(OH)₄·xH₂O .
  • Applications : Both compounds are used in alkaline batteries, but Ni₃(CO₃)(OH)₄·xH₂O outperforms in supercapacitors due to carbonate-mediated ion diffusion and higher structural stability .
  • Defect Chemistry : Nickel hydroxide lacks the carbonate-induced oxygen vacancies present in Ni₃(CO₃)(OH)₄·xH₂O, which reduce charge-transfer resistance .

Cobalt Carbonate Hydroxide (Co₃(CO₃)(OH)₄·xH₂O)

  • Electronic Properties : Co³⁺ in cobalt analogs remains in a low-spin state, whereas Ni²⁺ in Ni₃(CO₃)(OH)₄·xH₂O adopts a mixed-spin configuration, leading to higher electronic conductivity in the latter .
  • Electrochemical Performance : Ni-Co bimetallic carbonate hydroxides (e.g., Ni₁.₅Co₁.₅(CO₃)(OH)₄·xH₂O) achieve specific capacitances of ~1,500 F/g, surpassing single-metal variants due to synergistic redox activity .

Transition Metal Hydroxides (e.g., Cu, Mn)

  • Stability : Nickel-based compounds exhibit superior alkaline stability compared to Mn or Cu analogs, which often dissolve or oxidize under operational conditions .
  • Photocatalytic Efficiency : Ni₃(CO₃)(OH)₄·xH₂O demonstrates higher H₂ evolution rates (~4.2 mmol/g/h) than CuCO₃(OH)₂ due to optimal band alignment and reduced charge recombination .

Key Research Findings

  • Defect Engineering : Oxygen vacancies in Ni₃(CO₃)(OH)₄·xH₂O improve ion diffusion kinetics by 40% compared to defect-free analogs .
  • Hydration Effects : Increasing water content (x in xH₂O) enhances specific surface area (up to 180 m²/g) but reduces crystallinity, balancing capacitance and cycle life .
  • Doping : Co-doping with Fe³⁺ or Al³⁺ stabilizes the α-phase structure, mimicking the metastable behavior of α-Ni(OH)₂ .

Biological Activity

Nickel carbonate hydroxide (Ni3(CO3)(OH)4), often encountered in its hydrated forms, has garnered attention for its diverse biological activities and applications in fields such as photocatalysis, environmental remediation, and potential biomedical uses. This article explores the compound's biological activity, focusing on its structural properties, photocatalytic capabilities, and interactions with biological systems.

Structural Properties

Nickel carbonate hydroxide typically exists in a layered structure, which can be synthesized through various methods including hydrothermal synthesis. Research indicates that its hierarchical mesoporous structure enhances its surface area and catalytic properties, making it suitable for various applications.

Table 1: Structural Characteristics of Nickel Carbonate Hydroxide

PropertyValue
Chemical FormulaNi3(CO3)(OH)4·xH2O
Crystal StructureLayered
Average Particle Size100-200 nm
Surface Area120 m²/g
Bandgap~2.4 eV

Photocatalytic Activity

Nickel carbonate hydroxide has shown promising photocatalytic properties, particularly in hydrogen evolution reactions (HER). Studies have demonstrated that it can achieve hydrogen production rates of approximately 10 μmol g−1 h−1 under white light irradiation. This performance is attributed to its favorable electronic structure and high surface area.

Table 2: Photocatalytic Performance of Nickel Carbonate Hydroxide

Light SourceH2 Evolution Rate (μmol g−1 h−1)
White Light10
UV Light12
Visible Light8

The mechanism behind this photocatalytic activity involves the generation of electron-hole pairs upon light absorption, facilitating the reduction of protons to hydrogen gas. Density functional theory (DFT) calculations support these findings, indicating that nickel carbonate hydroxide exhibits strong adsorption for H atoms, enhancing its catalytic efficiency.

Biological Interactions

Nickel compounds, including nickel carbonate hydroxide, have been studied for their effects on biological systems. Research indicates that exposure to nickel carbonate hydroxide can lead to oxidative stress and alterations in cellular processes.

Case Study: Cytotoxicity and Genotoxicity

A study examining the effects of nickel carbonate hydroxide on human peripheral lymphocytes revealed significant impacts on cell replication indices and sister chromatid exchanges (SCE). The study found:

  • Concentration Range: 0-60 µM
  • Effects Observed:
    • Increased SCE at higher concentrations
    • Decreased mitotic index (MI)

These findings suggest that nickel carbonate hydroxide may induce genotoxic effects through oxidative stress mechanisms, highlighting the need for careful assessment of its biological safety in potential applications.

Pharmacokinetics and Solubility

Nickel carbonate hydroxide is generally insoluble in water but soluble in ammonia and dilute acids. Its solubility profile influences its bioavailability and potential toxicological effects when introduced into biological systems.

Table 3: Solubility Characteristics

SolventSolubility
WaterInsoluble
AmmoniaSoluble
Dilute AcidsSoluble

Applications in Scientific Research

Nickel carbonate hydroxide has several notable applications:

  • Electrode Material: Utilized in supercapacitors due to high capacitance.
  • Photocatalyst: Effective in water splitting for hydrogen production.
  • Catalyst: Employed in various industrial processes including water oxidation.
  • Precursor: Serves as a precursor for synthesizing other nickel compounds.

Q & A

Q. What are the standard methods for synthesizing nickel carbonate hydroxide hydrates, and how do reaction conditions influence phase purity?

Methodological Answer: Nickel carbonate hydroxide hydrates are typically synthesized via wet chemical methods (e.g., co-precipitation using transition metal salts like Ni(NO₃)₂·6H₂O and Na₂CO₃) or hydrothermal synthesis . Key parameters affecting phase purity include:

  • pH control (alkaline conditions favor hydroxide formation).
  • Temperature (e.g., hydrothermal synthesis at 120–180°C for hierarchical nanostructures).
  • Aging time (prolonged aging reduces defects but may induce phase transitions). Phase purity is validated using X-ray diffraction (XRD) with Rietveld refinement to resolve structural ambiguities .

Q. How can researchers determine the hydration state (xH₂O) in nickel carbonate hydroxide compounds?

Methodological Answer: The hydration state is quantified via:

  • Thermogravimetric analysis (TGA) : Measures weight loss during dehydration (e.g., ~10–15% mass loss corresponds to x ≈ 4 in Ni₃(CO₃)(OH)₄·4H₂O) .
  • Differential thermal analysis (DTA) : Identifies endothermic peaks associated with water removal.
  • FTIR spectroscopy : Detects O–H stretching vibrations (3200–3600 cm⁻¹) to confirm bound water .

Q. What analytical techniques are critical for resolving structural controversies in nickel carbonate hydroxide formulations?

Methodological Answer: Conflicting reports on stoichiometry (e.g., Ni₃(CO₃)(OH)₄ vs. Ni₄CO₃(OH)₆(H₂O)₄) are addressed using:

  • Synchrotron XRD : High-resolution data paired with Rietveld refinement to model atomic positions and occupancy .
  • X-ray absorption spectroscopy (XAS) : Probes local coordination (e.g., Ni²⁺ in octahedral vs. distorted sites) .
  • Elemental analysis : Quantifies Ni:CO₃:OH ratios via ICP-OES or titration .

Advanced Research Questions

Q. How does the dissolution kinetics of nickel carbonate hydroxide in ammonia-carbonate solutions inform its reactivity in catalytic applications?

Methodological Answer: Dissolution studies (20–40°C) reveal a two-step mechanism :

  • Intermediate formation : Ni(H₂O)ₓ₂ (particle size < 8 µm) precedes Ni(NH₃)₆²⁺ complexation .
  • Kinetic modeling : Rate constants (k₁, k₂) and activation energy (Eₐ ≈ 50–70 kJ/mol) are derived using Arrhenius plots. This informs catalyst design by linking dissolution efficiency to ligand concentration and temperature .

Q. What electronic properties of nickel carbonate hydroxide are critical for supercapacitor performance, and how are they characterized?

Methodological Answer: Key properties include:

  • Ligand field splitting (LFS) : Determined via transition metal L-edge XAS (e.g., Ni L₃-edge at ~853 eV) to assess d-orbital splitting (~1.5–2.0 eV for Ni²⁺) .
  • Oxygen vacancies : Quantified using electron paramagnetic resonance (EPR) or XPS ; vacancies enhance conductivity by creating defect states .
  • Spin states : Mixed spin states (e.g., Ni²⁺ in high-spin and low-spin configurations) are identified via magnetic susceptibility measurements .

Q. What role do oxygen vacancies and transition metal spin states play in the electrochemical activity of nickel carbonate hydroxide nanostructures?

Methodological Answer:

  • Oxygen vacancies : Act as electron donors, lowering charge-transfer resistance. Controlled via synthesis under reducing atmospheres (e.g., H₂/N₂) .
  • Spin-state engineering : Low-spin Co³⁺ (in Ni-Co composites) enhances redox activity, while mixed-spin Ni²⁺ improves capacitance retention. These properties are optimized by adjusting metal doping ratios (e.g., Ni:Co = 3:1) and annealing conditions .

Handling and Safety

Q. What precautions are necessary for safe handling of nickel carbonate hydroxide in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of Ni-laden dust (OSHA PEL = 1 mg/m³ as Ni) .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (carcinogenicity: IARC Group 1) .
  • Waste disposal : Neutralize acidic residues (pH 7–9) before disposal per local regulations .

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